molecular formula C10H18O3 B14657334 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- CAS No. 51276-31-4

1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl-

Cat. No.: B14657334
CAS No.: 51276-31-4
M. Wt: 186.25 g/mol
InChI Key: XTQBSJUTCSCXME-UHFFFAOYSA-N
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Description

1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is a chemical compound with the molecular formula C10H18O3 It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- typically involves the oxidation of linalool. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroperoxy group at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,7-Octadien-3-ol, 3,7-dimethyl-.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- involves its interaction with various molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Linalool: 3,7-dimethyl-1,6-octadien-3-ol.

    Geraniol: 3,7-dimethyl-2,6-octadien-1-ol.

    Citronellol: 3,7-dimethyl-6-octen-1-ol.

Uniqueness

1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

51276-31-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol

InChI

InChI=1S/C10H18O3/c1-5-10(4,11)7-6-9(13-12)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3

InChI Key

XTQBSJUTCSCXME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(C)(C=C)O)OO

Origin of Product

United States

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